molecular formula C15H18O4 B12555676 2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester CAS No. 159516-20-8

2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester

Cat. No.: B12555676
CAS No.: 159516-20-8
M. Wt: 262.30 g/mol
InChI Key: SRKAZFSLCLSHPY-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.3169 . This compound is known for its unique structure, which includes a 4-methoxy-2-(3-methyloxiranyl)phenyl group esterified with 2-methyl-2-butenoic acid. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester involves several steps. One common synthetic route includes the esterification of 2-methyl-2-butenoic acid with 4-methoxy-2-(3-methyloxiranyl)phenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the esterification to completion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

2-Butenoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester can be compared with similar compounds such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

CAS No.

159516-20-8

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

[4-methoxy-2-(3-methyloxiran-2-yl)phenyl] 2-methylbut-2-enoate

InChI

InChI=1S/C15H18O4/c1-5-9(2)15(16)19-13-7-6-11(17-4)8-12(13)14-10(3)18-14/h5-8,10,14H,1-4H3

InChI Key

SRKAZFSLCLSHPY-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C

Origin of Product

United States

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